molecular formula C17H16FN5O3 B2582851 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-31-4

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2582851
CAS RN: 951903-31-4
M. Wt: 357.345
InChI Key: FWRHENOILHRNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O3 and its molecular weight is 357.345. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • The chemistry of polyazaheterocyclic compounds, including 5-amino-1-phenyl-1,2,3-triazoles, reveals interesting Dimroth rearrangements. These rearrangements involve heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride, leading to acetyl derivatives and subsequent conversion to v-triazolo[4,5-d]pyrimidine derivatives under specific conditions (Sutherland & Tennant, 1971).

Structural Analysis and Derivatives

  • Research on related compounds like 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines, which are structurally similar to 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, shows potential in the formation of structurally diverse heterocycles (Kemskiy et al., 2018).

Application in Peptidomimetics

  • The 5-amino-1,2,3-triazole-4-carboxylic acid structure, closely related to the compound , serves as a foundation for the synthesis of peptidomimetics and biologically active compounds. These compounds have been synthesized using ruthenium-catalyzed cycloaddition, which highlights the potential of triazole-based scaffolds in biological and medicinal chemistry (Ferrini et al., 2015).

Antimicrobial Properties

  • Research on 1H-1,2,3-triazole-4-carboxamides, including variants similar to our compound of interest, shows promising antimicrobial activities against pathogens like Escherichia coli and Staphylococcus aureus. These studies indicate the potential of these compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Potential in Cancer Research

  • Synthesis and structural analysis of compounds closely related to 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have shown inhibition of cancer cell proliferation. This suggests potential applications in cancer research and treatment (Hao et al., 2017).

properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-12-7-8-13(14(9-12)26-2)20-17(24)15-16(19)23(22-21-15)11-5-3-10(18)4-6-11/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRHENOILHRNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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